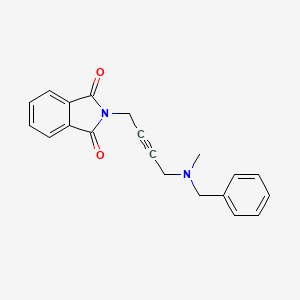
(E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound It features a quinazolinone core, which is a common scaffold in medicinal chemistry due to its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the quinazolinone core.
Addition of the Methoxyethyl Side Chain: This can be done through alkylation reactions using suitable alkylating agents.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl side chain.
Reduction: Reduction reactions could target the quinazolinone core or the urea linkage.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with a quinazolinone core are known for their diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be investigated for similar activities.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects. The presence of the chlorophenyl group and the quinazolinone core suggests it could interact with various biological targets.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea would depend on its specific biological activity. Generally, compounds with a quinazolinone core can interact with enzymes, receptors, or other proteins, modulating their activity. The chlorophenyl group might enhance binding affinity or selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Chlorophenyl Ureas: Compounds with a chlorophenyl group and a urea linkage, which might have comparable properties.
Uniqueness
What sets (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea apart is the combination of the quinazolinone core, the chlorophenyl group, and the methoxyethyl side chain. This unique structure could result in distinct biological activities and applications.
Properties
CAS No. |
899984-29-3 |
|---|---|
Molecular Formula |
C18H17ClN4O3 |
Molecular Weight |
372.81 |
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C18H17ClN4O3/c1-26-11-10-23-16(14-4-2-3-5-15(14)21-18(23)25)22-17(24)20-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H2,20,22,24) |
InChI Key |
VITYZJDJCRMJNR-CJLVFECKSA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-triethoxybenzamide](/img/structure/B2638026.png)

![4-cyclopropyl-3-[1-(ethanesulfonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2638030.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2638034.png)
![(3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B2638036.png)




![2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2638044.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one](/img/structure/B2638047.png)
